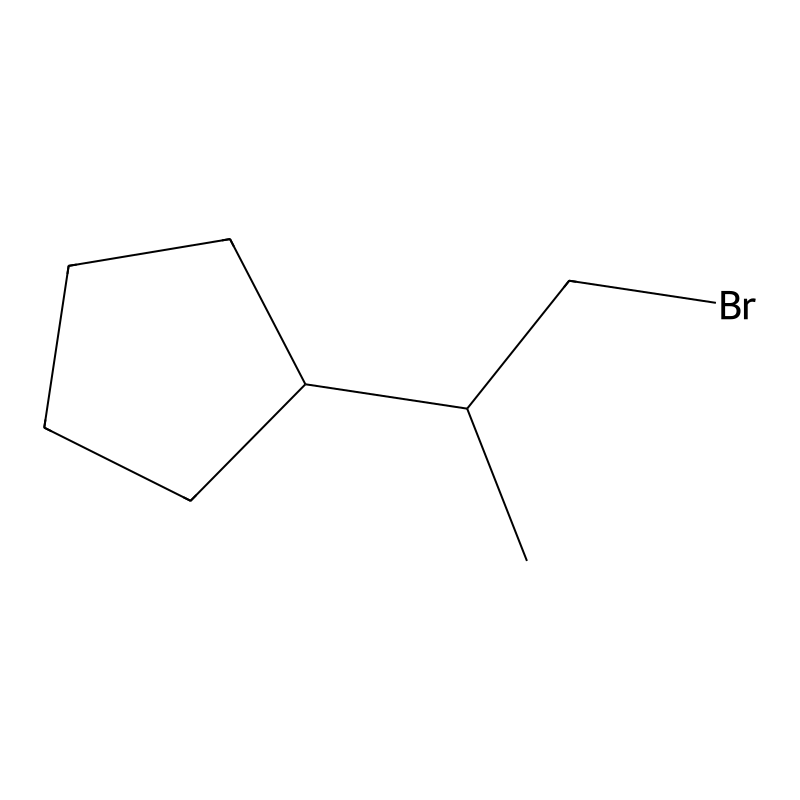(1-Bromopropan-2-yl)cyclopentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthetic Precursor
The presence of a bromine (Br) atom makes (1-Bromopropan-2-yl)cyclopentane a potential precursor for various organic compounds. Bromine can be readily substituted with other functional groups through nucleophilic substitution reactions, a fundamental process in organic synthesis . Depending on the reaction conditions, the bromine could be replaced with a hydroxyl group (OH), amine (NH2), or other functionalities, allowing researchers to create new molecules with different properties.
Organic Building Block
The cyclopentane ring and the branched three-carbon chain (propan-2-yl) provide a unique carbon skeleton that can be incorporated into more complex molecules. Researchers might utilize (1-Bromopropan-2-yl)cyclopentane as a building block in the synthesis of pharmaceuticals, materials, or other functional organic compounds.
(1-Bromopropan-2-yl)cyclopentane, with the chemical formula and CAS number 13030569, is an organic compound characterized by a cyclopentane ring attached to a bromopropyl group. This compound features a bromine atom at the first position of a propyl chain, which is further branched at the second carbon. The molecular weight of (1-Bromopropan-2-yl)cyclopentane is approximately 191.11 g/mol. Its structure can be represented as follows:
The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the bromine atom, which can participate in various
There is no documented information regarding the mechanism of action of (1-Bromopropan-2-yl)cyclopentane in biological systems.
- Potential irritant: Similar to other alkyl bromides, (1-Bromopropan-2-yl)cyclopentane could be an irritant to the skin, eyes, and respiratory system.
- Suspected carcinogen: Organic bromides can be suspected carcinogens.
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
- Elimination Reactions: Under strong bases, this compound can undergo elimination reactions to form alkenes.
- Radical Reactions: The bromine atom can participate in radical substitution reactions, making it useful in polymerization processes.
These reactions are essential for synthesizing more complex organic molecules and modifying existing compounds.
While specific biological activity data for (1-Bromopropan-2-yl)cyclopentane is limited, compounds containing bromine are often studied for their pharmacological properties. Brominated compounds can exhibit antimicrobial, antifungal, and anticancer activities. The presence of the cyclopentane ring may also influence biological interactions due to its conformational flexibility and steric effects.
(1-Bromopropan-2-yl)cyclopentane can be synthesized through various methods:
- Halogenation of Cyclopentane Derivatives: Starting from cyclopentane or its derivatives, bromination can be achieved using bromine in the presence of light or heat.
- Alkylation Reactions: Cyclopentanol can be converted to (1-Bromopropan-2-yl)cyclopentane by reacting with phosphorus tribromide or thionyl chloride followed by reaction with propylene oxide.
- Grignard Reactions: The Grignard reagent derived from cyclopentyl magnesium bromide can react with 2-bromopropanol to yield (1-Bromopropan-2-yl)cyclopentane.
Each synthesis route offers different yields and purity levels depending on the conditions used.
(1-Bromopropan-2-yl)cyclopentane has potential applications in:
- Organic Synthesis: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
- Pharmaceutical Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.
- Material Science: This compound could be utilized in developing new materials or polymers through radical polymerization techniques.
Several compounds share structural similarities with (1-Bromopropan-2-yl)cyclopentane. Here are some notable examples:
| Compound Name | CAS Number | Structure Type |
|---|---|---|
| (Bromomethyl)cyclopentane | 3814-30-0 | Brominated cycloalkane |
| 1-Bromobutane | 109-65-9 | Linear brominated alkane |
| 1-Bromohexane | 111-85-3 | Linear brominated alkane |
| (1-Bromobutan-2-yl)cyclohexane | 1548115-86-1 | Brominated cycloalkane |
These compounds exhibit unique properties based on their structure and functional groups. For instance, while (Bromomethyl)cyclopentane contains a similar cyclic structure, it differs in having a methylene bridge instead of a propyl group, which may influence its reactivity and biological activity.








